molecular formula C12H8ClNO B8758945 4-(3-Chloropyridin-2-yl)benzaldehyde CAS No. 847446-86-0

4-(3-Chloropyridin-2-yl)benzaldehyde

Cat. No.: B8758945
CAS No.: 847446-86-0
M. Wt: 217.65 g/mol
InChI Key: YIFFQBGLZFQCDS-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-2-yl)benzaldehyde is a heteroaromatic aldehyde featuring a pyridinyl moiety substituted with a chlorine atom at the 3-position and a benzaldehyde group at the 4-position. Its structure combines electron-withdrawing (chlorine) and electron-donating (pyridine) effects, influencing its reactivity in condensation, cyclization, and coupling reactions.

Properties

CAS No.

847446-86-0

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

4-(3-chloropyridin-2-yl)benzaldehyde

InChI

InChI=1S/C12H8ClNO/c13-11-2-1-7-14-12(11)10-5-3-9(8-15)4-6-10/h1-8H

InChI Key

YIFFQBGLZFQCDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

Comparison with 4-(N,N-Dimethylamino)benzaldehyde (7a)
  • Structure: Replaces the 3-chloropyridinyl group with a dimethylamino substituent.
  • Reactivity: The dimethylamino group is strongly electron-donating, enhancing the aldehyde’s nucleophilicity in condensation reactions. For example, in reactions with indolo-thiopyrylium precursors, 7a achieved a 78% yield for product 8a under reflux in methanol .
Comparison with 4-[18F]Fluorobenzaldehyde
  • Structure : Substitutes the pyridinyl-chlorine group with a fluorine atom.
  • Application : Used in radiopharmaceutical synthesis due to fluorine-18’s positron-emitting properties. Radiolabeling with 4-[18F]fluorobenzaldehyde achieved a 76% HPLC yield in coupling reactions with phosphonic acid diesters .
  • Contrast : The chlorine atom in 4-(3-Chloropyridin-2-yl)benzaldehyde may hinder radiolabeling efficiency but could improve stability in agrochemical applications.

Volatile Organic Compound (VOC) Profiles

Benzaldehyde derivatives are often analyzed for VOC emissions. In agricultural studies, benzaldehyde itself was weakly associated with 2-acetyl-1-pyrroline (2-AP), a rice aroma compound, with only 5 out of 16 VOCs overlapping in two analytical methods .

Data Table: Key Properties of Compared Compounds

Compound Substituent Key Application Reaction Yield/Notes Reference
4-(N,N-Dimethylamino)benzaldehyde Dimethylamino Cyanines synthesis 78% yield in indolo-thiopyrylium formation [1]
4-[18F]Fluorobenzaldehyde Fluoro-18 Radiopharmaceuticals 76% HPLC yield in coupling [3]
Benzaldehyde None VOC studies Weak association with 2-AP [2]
This compound 3-Chloropyridin-2-yl Hypothesized: Agrochemical/Pharma Likely lower volatility, higher stability N/A

Notes

  • The evidence provided spans agricultural, radiopharmaceutical, and synthetic organic chemistry contexts, highlighting the versatility of benzaldehyde derivatives.
  • Structural differences (e.g., chlorine vs. fluorine vs. amino groups) profoundly impact application suitability, emphasizing the need for tailored synthetic strategies.

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